
1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a thiophene moiety, and a carboxamide functional group. Its molecular formula is C15H14N4O2S, and it has been synthesized using various methods that optimize yield and purity. The structural characteristics are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyridazine class. For instance, derivatives with modifications in the thiophene or pyridine rings have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In one study, certain thiazolopyridazine derivatives exhibited IC50 values ranging from 6.90 to 51.46 µM against these cell lines, indicating promising anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .
Anti-inflammatory Properties
Compounds structurally related to this compound have also shown significant anti-inflammatory effects. For example, in models of carrageenan-induced inflammation, certain derivatives demonstrated analgesic properties that surpassed those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam and Diclofenac . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications on the thiophene and pyridine rings can significantly influence potency and selectivity for biological targets:
Modification | Effect on Activity |
---|---|
Substitution on thiophene | Enhances anticancer activity |
Alteration of carboxamide group | Affects anti-inflammatory properties |
Variations in methyl groups | Modulates binding affinity to targets |
Understanding these relationships aids in designing more effective analogues with improved pharmacological profiles.
Case Studies
- Cytotoxicity Assay : In vitro studies using MTT assays indicated that specific analogues of the compound exhibited cytotoxicity comparable to established chemotherapeutics. The most potent derivatives showed IC50 values below 15 µM against MCF-7 cells .
- Inflammation Model : A study employing a carrageenan-induced paw edema model demonstrated that selected compounds derived from the same scaffold exhibited statistically significant reductions in inflammation compared to control groups treated with NSAIDs .
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-14(21)7-6-12(19-20)16(22)18-10-11-4-2-8-17-15(11)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOOOGIQCOSXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.